Superior Suzuki-Miyaura Cross-Coupling Efficiency: Boc-Protected over Fmoc-Protected Substrates
When synthesizing biaryl-containing phenylalanine derivatives via nonaqueous Suzuki-Miyaura cross-coupling, the use of Boc-protected bromophenylalanines provides a significant synthetic advantage over their Fmoc-protected counterparts. Initial attempts using Fmoc-Phe(4-Br)-OH resulted in negligible product formation. In contrast, employing Boc-Phe(4-Br)-OH as the substrate, followed by subsequent Boc deprotection and Fmoc reprotection, successfully provided the desired biaryl intermediate, demonstrating the critical role of the Boc protecting group in enabling this key transformation [1].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Outcome |
|---|---|
| Target Compound Data | Successful synthesis of biaryl intermediate (via Boc-Phe(4-Br)-OH) in good yield [1] |
| Comparator Or Baseline | Negligible amounts of required product (via Fmoc-Phe(4-Br)-OH) [1] |
| Quantified Difference | From negligible product to good yield |
| Conditions | Nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling of Fmoc-protected bromophenylalanines; Pd(dppf)Cl2, Cs2CO3, DME/H2O [1] |
Why This Matters
This validates BOC-PHE(2-BR)-OH as the essential precursor for accessing ortho-substituted biaryl phenylalanine derivatives, a class of compounds inaccessible via direct Fmoc-compatible chemistry, making it the necessary procurement choice for constructing diverse, aryl-functionalized peptide libraries.
- [1] De la Torre, B. G., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(17), 7854–7862. View Source
